molecular formula C8H14O2 B12661010 Allyl 2-methylbutyrate CAS No. 93963-13-4

Allyl 2-methylbutyrate

Cat. No.: B12661010
CAS No.: 93963-13-4
M. Wt: 142.20 g/mol
InChI Key: ZSPLJXGRHFJQKO-UHFFFAOYSA-N
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Description

Allyl 2-methylbutyrate (CAS 93963-13-4) is a chemical ester with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol. This compound is primarily of interest in research fields related to flavor and fragrance chemistry. Its organoleptic profile is characterized by a powerful, fruity, and ether-like odor, with specific flavor notes described as sweet pineapple, apple, and plum. These properties make it a valuable compound for studies aimed at developing and analyzing complex flavor systems and fragrant compositions. Researchers utilize this compound to understand structure-activity relationships in sensory science and to create synthetic flavor blends. The physical properties of this compound include a specific gravity in the range of 0.873 to 0.883 at 25° C and a refractive index of 1.422 to 1.428 at 20° C. It is insoluble in water but soluble in alcohol. This product is intended for research and development purposes only. It is not intended for direct use in food, drugs, or cosmetics for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93963-13-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

prop-2-enyl 2-methylbutanoate

InChI

InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h4,7H,1,5-6H2,2-3H3

InChI Key

ZSPLJXGRHFJQKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Reactants: 2-methylbutanoic acid and allyl alcohol
  • Catalyst: Commonly sulfuric acid or other acid catalysts
  • Reaction Type: Acid-catalyzed esterification
  • Conditions: Controlled temperature and reflux to drive the reaction to completion

Process Description

The esterification involves mixing the acid and alcohol in the presence of an acid catalyst. The reaction mixture is heated under reflux to remove water formed during the reaction, shifting the equilibrium toward ester formation. After completion, the reaction mixture is cooled, and the product is separated and purified.

Advantages and Applications

  • Straightforward synthesis with readily available starting materials
  • Suitable for laboratory and industrial scale
  • Produces this compound with good purity for use in organic synthesis and fragrance chemistry

Data Summary

Parameter Details
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS Number 93963-13-4
IUPAC Name prop-2-enyl 2-methylbutanoate
Reaction Type Esterification
Catalyst Sulfuric acid or acid catalyst
Typical Yield High (dependent on conditions)

(Source: Vulcanchem product description and PubChem data)

Preparation of Allyl Alcohol Intermediate

This compound synthesis depends on the availability of allyl alcohol. Advanced catalytic methods for preparing 2-methylallyl alcohol (a related allyl alcohol) involve oxidation and hydrogenation steps with high selectivity and yield.

Catalytic Oxidation and Hydrogenation

  • Step 1: Oxidation of isobutene to 2-methylacrolein using a molybdenum-bismuth-cobalt catalyst at ~340 °C
  • Step 2: Hydrogenation of 2-methylacrolein to 2-methylallyl alcohol using an iridium-rhenium oxide catalyst at 70-90 °C under hydrogen pressure
  • Purification: Rectification tower with controlled reflux to achieve ≥98% purity

Performance Metrics

Metric Value
Yield 68-90% (depending on conditions)
Selectivity 82-94%
Purity of product ≥98%

(Source: Chinese patent CN103755523A)

Continuous Preparation of 2-methylallyl Alcohol

A continuous process for 2-methylallyl alcohol involves multi-stage continuous stirred reactors with sodium acetate and sodium hydroxide, followed by separation and recycling steps.

Process Highlights

  • Multi-stage continuous stirring reactor (6-15 stages)
  • Reaction temperature: 100-120 °C
  • pH control: 9-11
  • Separation of product, sodium chloride crystals, and recycling of sodium acetate solution
  • High purity product (GC content >99.7%)

Process Flow Summary

Step Description
Reaction Sodium acetate + 2-methylallyl chloride + NaOH
Separation Product, NaCl crystals, recycle water and acetate
Purification Continuous filtration and distillation

(Source: Patent WO2019119934A1)

Summary Table of Preparation Methods

Method Reactants/Intermediates Catalyst/Conditions Yield/Purity Notes
Direct Esterification 2-methylbutanoic acid + allyl alcohol Acid catalyst (e.g., sulfuric acid), reflux High yield, good purity Simple, widely used
Two-step Esterification + Hydrolysis 2-methallyl chloride + carboxylate + alkali Phase transfer catalyst, autoclave, alkali hydrolysis High conversion, selectivity Efficient recycling of aqueous phase
Continuous Production (Ethyl 2-methylbutyrate model) 2-methylbutyric acid + ethanol + p-toluenesulfonic acid Continuous feed, controlled vapor pressure, distillation Higher yield, reduced waste Scalable, environmentally friendly
Catalytic Oxidation + Hydrogenation (Allyl alcohol intermediate) Isobutene → 2-methylacrolein → 2-methylallyl alcohol Mo-Bi-Co catalyst, Ir-ReOx/SiO2 catalyst, 70-90 °C 68-90% yield, ≥98% purity High selectivity, multi-step process
Continuous Stirred Reactor (Allyl alcohol) 2-methylallyl chloride + sodium acetate + NaOH Multi-stage reactor, pH 9-11, 100-120 °C >99.7% purity (GC) Continuous, efficient separation

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Allyl 2-methylbutyrate is classified as an ester, characterized by a pleasant fruity aroma reminiscent of apple or pear. Its chemical structure consists of an allyl group (a three-carbon chain with a double bond) attached to a 2-methylbutanoate moiety. This structure contributes to its volatility and reactivity, making it suitable for various applications.

Flavoring Agent

Overview:
this compound is primarily utilized as a flavoring agent in the food industry. Its fruity aroma makes it a popular choice for enhancing the taste of various products.

Applications:

  • Food Products: Used in beverages, candies, and baked goods to impart a fruity flavor.
  • Confectionery: Commonly found in fruit-flavored candies and chewing gums.

Case Study:
A study conducted by the European Food Safety Authority evaluated the safety of flavoring compounds, including this compound. The findings indicated that it can be safely used within specified limits in food products, supporting its widespread application in the food industry .

Fragrance Industry

Overview:
Due to its pleasant scent profile, this compound is employed in the fragrance industry for creating perfumes and scented products.

Applications:

  • Perfumes: Acts as a top note in various fragrance formulations.
  • Household Products: Incorporated into air fresheners and cleaning products.

Data Table: Fragrance Applications of this compound

Product TypeApplicationConcentration Range (%)
PerfumesTop note0.5 - 5
Air FreshenersScent enhancement0.1 - 3
Cleaning ProductsOdor masking0.5 - 2

Pharmaceutical Applications

Overview:
Research indicates potential therapeutic applications of this compound, particularly due to its biological properties.

Applications:

  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
  • Potential Drug Development: Its structure may serve as a scaffold for developing new pharmaceutical agents.

Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of various allylic compounds, including this compound, which showed promising results as antimicrobial agents against pathogenic bacteria . This opens avenues for further research into its medicinal properties.

Agrochemical Applications

Overview:
this compound has been explored for use in agrochemicals due to its potential as a natural pesticide or attractant.

Applications:

  • Pesticide Formulations: Investigated for its efficacy as a natural insect repellent.
  • Attractants for Pollinators: Its fruity scent may attract beneficial insects, enhancing crop pollination.

Data Table: Agrochemical Applications of this compound

Application TypePurposeEfficacy
Insect RepellentNatural pesticideModerate effectiveness
Pollinator AttractantEnhancing pollinationHigh attraction rates

Mechanism of Action

The mechanism of action of allyl 2-methylbutyrate involves its interaction with cellular components through its ester and allylic functional groups. The ester group can undergo hydrolysis to release 2-methylbutanoic acid and allyl alcohol, which can further participate in biochemical reactions. The allylic position allows for various chemical modifications, making it a versatile compound in chemical biology .

Comparison with Similar Compounds

Allyl 2-methylbutyrate belongs to a broader class of allyl esters and branched-chain esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues: Allyl Esters
Compound CAS Number Formula Molecular Weight (g/mol) Key Differences Applications
This compound 93963-13-4 C₈H₁₄O₂ 142.20 Branched 2-methylbutyrate group. Flavoring agent (fruity notes) .
Allyl isobutyrate 15727-77-2 C₇H₁₂O₂ 128.17 Shorter branched acid (isobutyrate: 2-methylpropanoate). Synthetic fruit flavors; lower molecular weight may enhance volatility .
Allyl butyrate 2051-78-7 C₇H₁₂O₂ 128.17 Straight-chain butyrate (no branching). Used in perfumery for sweet, pineapple-like scents .
Allyl 2-ethylbutyrate 7493-69-8 C₉H₁₆O₂ 156.22 Longer ethyl branch on the acid moiety. Less common in flavoring; potential industrial solvent due to higher hydrophobicity .

Key Observations :

  • Branching : this compound’s 2-methylbutyrate group provides a distinct steric profile compared to straight-chain (e.g., allyl butyrate) or shorter branched (e.g., allyl isobutyrate) analogues. This influences volatility and odor thresholds .
  • Bioactivity: Allyl derivatives generally exhibit enhanced antimicrobial potency compared to non-allyl esters (e.g., propyl derivatives) due to the electron-rich allyl group’s reactivity .
Functional Analogues: 2-Methylbutyrate Esters
Compound CAS Number Formula Molecular Weight (g/mol) Key Differences Applications
This compound 93963-13-4 C₈H₁₄O₂ 142.20 Allyl alcohol as the esterifying agent. Dominant in flavoring due to fruity profile .
Methyl 2-methylbutyrate 868-57-5 C₆H₁₂O₂ 116.16 Methyl group instead of allyl; lower molecular weight. Used in apple and strawberry flavorings; higher volatility .
Isoamyl 2-methylbutyrate - C₁₀H₂₀O₂ 172.27 Larger isoamyl (3-methylbutyl) group. Found in essential oils (e.g., Pimpinella spp.); contributes to herbal notes .

Key Observations :

  • Esterifying Alcohol : The allyl group in this compound confers greater reactivity (e.g., in polymerization or oxidation) compared to methyl or isoamyl esters .
  • Natural Occurrence : Unlike isoamyl 2-methylbutyrate, which is a phytochemical marker in Pimpinella species, this compound is primarily synthetic .

Biological Activity

Allyl 2-methylbutyrate (AMB) is an organic compound with a molecular formula of C8_8H14_{14}O2_2. It is primarily recognized for its applications in flavoring and fragrance industries, but recent studies have highlighted its significant biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of AMB, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is an ester derived from the reaction between allyl alcohol and 2-methylbutyric acid. Its structure can be represented as follows:

Structure C8H14O2\text{Structure }\text{C}_8\text{H}_{14}\text{O}_2

1. Antimicrobial Effects

Research indicates that AMB exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for different strains are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Salmonella enterica0.75

These results suggest that AMB could be a potential candidate for developing natural antimicrobial agents.

2. Anti-inflammatory Activity

AMB has been shown to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. In vitro studies have demonstrated that AMB can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The pathway involved appears to be through the inhibition of NF-κB signaling, leading to reduced expression of inflammatory mediators.

3. Antitumoral Effects

Recent studies have explored the antitumoral potential of AMB, particularly in various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), AMB induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

  • Treatment : Cells treated with varying concentrations of AMB (10 µM to 100 µM).
  • Findings :
    • Significant reduction in cell viability was observed at concentrations above 50 µM.
    • Induction of apoptosis was confirmed via flow cytometry analysis, showing increased Annexin V positive cells.

The biological activities of AMB can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : AMB has been shown to induce G2/M phase arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, leading to cell death in tumor cells.

Safety and Toxicology

While AMB shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that AMB has a low toxicity profile when administered at therapeutic doses. Long-term exposure studies are necessary to fully understand its safety in clinical applications.

Q & A

Q. What are the recommended laboratory synthesis methods for Allyl 2-methylbutyrate?

this compound can be synthesized via esterification of allyl alcohol with 2-methylbutyric acid, typically catalyzed by sulfuric acid or immobilized lipases. Purification is achieved through fractional distillation under reduced pressure to isolate the ester. Safety protocols include using inert atmospheres to prevent polymerization of the allyl group and ensuring adequate ventilation to mitigate inhalation risks .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and identify volatile byproducts.
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra resolve the allyl (CH2=CHCH2CH_2=CH-CH_2-) and methylbutyrate moieties.
  • Infrared Spectroscopy (IR): Peaks at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (allyl C=C) validate functional groups. Cross-referencing with spectral databases ensures accuracy .

Q. What safety protocols are essential for handling this compound?

  • Ventilation: Use fume hoods to prevent aerosol formation (flammability hazard) .
  • Personal Protective Equipment (PPE): Nitrile gloves and lab coats to avoid skin contact; respiratory protection if ventilation is inadequate .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models the electronic structure, including the allyl group’s frontier molecular orbitals. This predicts regioselectivity in reactions like Tsuji-Trost allylation or radical additions. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Contradictions in NMR shifts (e.g., allyl proton splitting patterns) often arise from solvent polarity or temperature. Use deuterated solvents (e.g., CDCl3_3) for consistency. For ambiguous peaks, isotopic labeling (e.g., 13^{13}C-enriched substrates) or 2D NMR (COSY, HSQC) clarifies connectivity .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Biodegradation Studies: OECD 301F tests measure microbial degradation rates under aerobic conditions.
  • Toxicity Assays: Daphnia magna acute toxicity (LC50_{50}) and algal growth inhibition (OECD 201) quantify ecotoxicological risks.
  • Partition Coefficients: Log KowK_{ow} (octanol-water) predicts bioaccumulation potential .

Methodological Considerations for Experimental Design

  • Statistical Rigor: Report numerical data to ±1 standard deviation, aligning with instrument precision (e.g., GC-MS retention times to ±0.01 min) .
  • Contradictory Data Analysis: Use multivariate analysis (e.g., PCA) to differentiate experimental noise from systemic errors in replicate studies .

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